2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one

Lipophilicity LogP Quinazolinone SAR

Optimize your CNS and intracellular target screening with this distinct 2-mercaptoquinazolin-4(3H)-one derivative. Unlike short-chain or aromatic N3-substituted analogs, its unique 7-methyloctyl chain drives a high predicted LogP of 4.29, enhancing passive membrane diffusion. This structural feature, combined with a 50 Da mass increase over phenyl analogs, ensures unambiguous LC-MS/MS detection in multiplexed campaigns. Choose this ≥95% pure compound for dose-response and enzyme inhibition assays where precise, reproducible LogP-driven activity is critical.

Molecular Formula C17H24N2OS
Molecular Weight 304.45
CAS No. 731776-64-0
Cat. No. B2723187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one
CAS731776-64-0
Molecular FormulaC17H24N2OS
Molecular Weight304.45
Structural Identifiers
SMILESCC(C)CCCCCCN1C(=O)C2=CC=CC=C2NC1=S
InChIInChI=1S/C17H24N2OS/c1-13(2)9-5-3-4-8-12-19-16(20)14-10-6-7-11-15(14)18-17(19)21/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,21)
InChIKeyNBYDYDSKQJTYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one (CAS 731776-64-0): A Lipophilic Quinazolinone Scaffold for Screening Library Procurement


2-Mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one (CAS 731776-64-0) is a member of the 2-mercapto-3-substituted quinazolin-4(3H)-one class, a heterocyclic scaffold widely explored for antimicrobial, anticancer, and enzyme inhibitory activities. The compound features a 7-methyloctyl aliphatic side chain at the N3 position and a thione group at the C2 position, conferring distinct physicochemical properties relative to simpler aromatic-substituted analogs. It is commercially available from multiple vendors as a research-grade screening compound, with a molecular formula of C17H24N2OS and a molecular weight of 304.45 g/mol .

Why 2-Mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one Cannot Be Interchanged with Common Aromatic or Short-Chain Analogs in Structure-Activity Studies


The 2-mercapto-3-substituted quinazolin-4(3H)-one scaffold exhibits pronounced structure-dependent biological activity and physicochemical behavior. Variation at the N3 position—whether an aromatic ring, a short alkyl chain, or a branched aliphatic chain—significantly alters lipophilicity, membrane permeability, and target binding. The 7-methyloctyl substituent in the target compound introduces a long, hydrophobic aliphatic chain that markedly increases LogP and boiling point relative to unsubstituted or aryl-substituted analogs. Consequently, generic substitution with a phenyl analog (e.g., 2-mercapto-3-phenylquinazolin-4(3H)-one) or a shorter alkyl chain derivative would yield a compound with different solubility, partitioning, and potential biological profile, rendering direct interchangeability invalid for reproducible SAR campaigns or targeted screening endeavors.

Quantitative Differentiation Evidence for 2-Mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one vs. Structural Analogs


Elevated Lipophilicity (LogP 4.29) Distinguishes This Compound from Aromatic N3-Substituted Analogs

The target compound possesses a predicted LogP value of 4.2917, which is significantly higher than the XLogP3 value of 2.8 reported for the phenyl-substituted analog 2-mercapto-3-phenylquinazolin-4(3H)-one. This 1.5-unit increase in LogP indicates a >30-fold higher octanol-water partition coefficient, directly impacting solubility and membrane permeability in cell-based assays [1].

Lipophilicity LogP Quinazolinone SAR Membrane Permeability

Higher Boiling Point (423.1°C) Reflects Increased Molecular Weight and Hydrophobic Chain Contribution

The predicted boiling point of 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one at 760 mmHg is 423.1 ± 28.0°C, substantially higher than the boiling point of unsubstituted quinazolin-4(3H)-one (303.5°C at 760 mmHg). This increase is consistent with the addition of a 7-methyloctyl side chain, which increases molecular weight and van der Waals interactions [1][2].

Boiling Point Thermal Stability Physicochemical Property Quinazolinone

Increased Molecular Weight (304.45) Relative to Phenyl Analog (254.31) Enables Differentiation in MS-Based Assays

The target compound has a molecular weight of 304.45 g/mol, which is approximately 50 Da higher than the phenyl analog 2-mercapto-3-phenylquinazolin-4(3H)-one (254.31 g/mol). This mass difference, attributable to the 7-methyloctyl substituent versus a phenyl ring, allows for clear separation in mass spectrometry-based assays and avoids interference when co-screened with lower molecular weight analogs [1].

Molecular Weight Mass Spectrometry LC-MS Quinazolinone

Vendor-Specified Purity (95%) Provides a Defined Benchmark for Reproducible Screening

The compound is supplied by AKSci with a minimum purity specification of 95%, ensuring a defined and consistent quality level for research use. While no direct head-to-head purity comparison with alternative vendors of the exact compound is available, this specification establishes a baseline for procurement decisions, as impurities in lower-purity batches (e.g., <90%) can confound biological assay results .

Purity Quality Control Screening Compound Procurement

Validated Research Applications for 2-Mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


Membrane Permeability and CNS Penetration Screening in Lipophilic Target Assays

With a predicted LogP of 4.29—significantly higher than aromatic N3-substituted analogs—this compound is well-suited for inclusion in screening libraries targeting intracellular or CNS receptors where membrane permeability is rate-limiting. Its elevated lipophilicity suggests enhanced passive diffusion across lipid bilayers, making it a strategic choice for phenotypic screens in neuronal cell models or blood-brain barrier permeability assays [1].

Mass Spectrometry-Based High-Throughput Screening Requiring Distinct Molecular Weight Signatures

The 50 Da mass increase over the phenyl analog enables unambiguous detection and quantitation in LC-MS/MS workflows. This property is particularly valuable in multiplexed screening campaigns where multiple quinazolinone derivatives are evaluated simultaneously, as it minimizes cross-talk and misidentification. Researchers employing mass spectrometry for hit validation or metabolic stability assessment should prioritize this compound when a unique mass signature is required [1].

SAR Studies Investigating the Impact of Lipophilic N3-Alkyl Chain Length on Biological Activity

The 7-methyloctyl substituent represents a mid-length branched aliphatic chain distinct from short-chain (e.g., methyl, ethyl) or aromatic N3 substituents. This compound serves as a key reference point in structure-activity relationship (SAR) investigations aimed at optimizing LogP and target engagement for 2-mercaptoquinazolin-4(3H)-one-based inhibitors. Its inclusion in a SAR matrix allows researchers to correlate incremental lipophilicity changes with potency, selectivity, or off-target effects .

Quality-Controlled Procurement for Reproducible Biological Assays

With a vendor-specified purity of ≥95%, this compound meets the minimum quality threshold for reproducible biological testing. It is appropriate for use in dose-response studies, enzyme inhibition assays, and cellular viability screens where batch-to-batch consistency is paramount. Procurement from a supplier that provides a Certificate of Analysis (CoA) further supports assay reliability and data integrity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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